![molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9](/img/structure/B1418165.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to be a potent and selective inhibitor of certain enzymes, which makes it a potential candidate for the treatment of various diseases .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves a series of chemical reactions . The process involves the optimization of the tetrahydropyridopyrimidine scaffold with a focus on cellular potency while maintaining high selectivity against certain isoforms .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been studied using various techniques . The compound has been found to have a potent and selective inhibition of certain enzymes .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been studied extensively . The compound demonstrates potent and selective inhibition of certain enzymes, leading to potential therapeutic applications .Applications De Recherche Scientifique
-
Synthesis of Tetrahydropteroic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material in a multi-step synthesis process .
- Results : The synthesis leads to the production of tetrahydropteroic acid derivatives .
-
PARP Inhibitor Synthesis
- Field : Medicinal Chemistry
- Application Summary : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can be used to prepare a compound that acts as a PARP (Poly ADP ribose polymerase) inhibitor .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of a PARP inhibitor .
- Results : The synthesis leads to the production of a compound that acts as a PARP inhibitor .
-
Synthesis of Morpholine Derivatives
- Field : Organic Chemistry
- Application Summary : 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine hydrochloride, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, is used in the synthesis of morpholine derivatives .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of morpholine derivatives .
- Results : The synthesis leads to the production of morpholine derivatives .
-
Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application Summary : 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine, which are derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of pyrimidine derivatives .
- Results : The synthesis leads to the production of pyrimidine derivatives .
-
Synthesis of 2-Methylpropanoic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine, which are derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of 2-methylpropanoic acid derivatives .
- Results : The synthesis leads to the production of 2-methylpropanoic acid derivatives .
-
Synthesis of PARP Inhibitors
- Field : Medicinal Chemistry
- Application Summary : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can be used to prepare a compound that acts as a PARP (Poly ADP ribose polymerase) inhibitor .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of a PARP inhibitor .
- Results : The synthesis leads to the production of a compound that acts as a PARP inhibitor .
Safety And Hazards
Orientations Futures
The future directions for the study of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involve its potential use as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies . The compound’s desirable drug-like properties and in vivo efficacy suggest its potential in this regard .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZKOFIMYHHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547799 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |
CAS RN |
756437-41-9 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

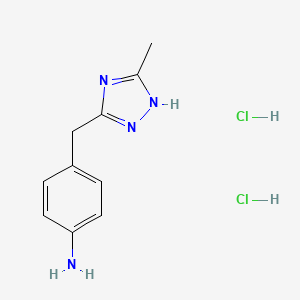

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

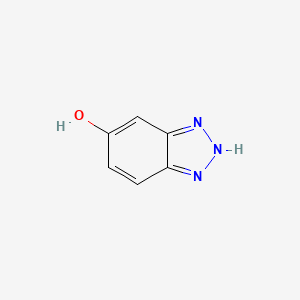
![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

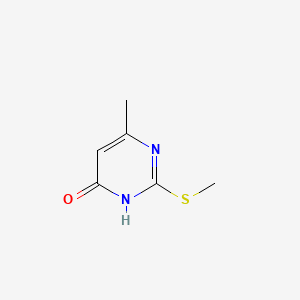
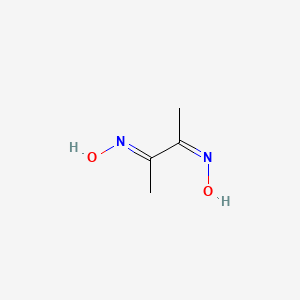
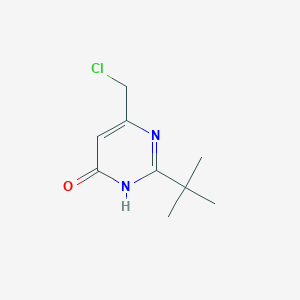
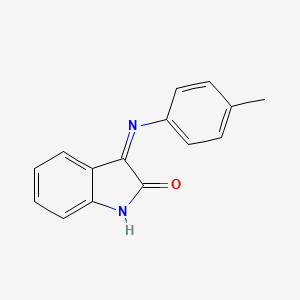
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
